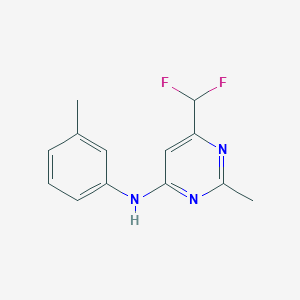

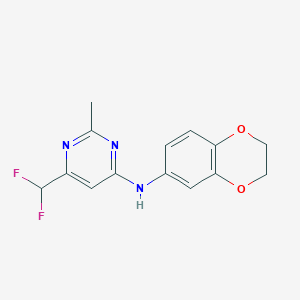

6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine” is a compound that incorporates a difluoromethyl group . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .

Molecular Structure Analysis

The molecular structure of difluoromethyl compounds has been studied extensively . The difference in chemical shift (Δ δ = δ (DMSO-d6) − δ (CDCl3)) correlates with a molecule’s ability to act as a hydrogen-bond donor .Chemical Reactions Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Electrophilic, nucleophilic, radical and cross-coupling methods have been used to construct C(sp3)–CF2H bonds . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds depend on their specific structure . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .科学研究应用

- Phenanthridines, including those with difluoromethyl groups, have been studied for their potential anticancer and antitumor effects. These compounds exhibit cytotoxic activity against cancer cells by interfering with DNA replication and cell division. Researchers have synthesized difluoromethylated phenanthridines using radical isonitrile insertion, which involves generating a difluoromethyl radical (CF₂H) from aryl-substituted difluoromethylborates. These derivatives hold promise for drug discovery .

- The presence of a CF₂H group in molecules enhances their ability to act as hydrogen-bond donors compared to their methylated counterparts. This property is relevant in various chemical interactions and biological processes. The difference in chemical shift (Δδ) between different solvents correlates with the molecule’s hydrogen-bonding capacity, where compounds bearing a CF₂H group exhibit stronger hydrogen-bonding behavior .

- Researchers have developed synthetic methods for producing 6-(difluoromethyl)phenanthridines. By oxidizing aryl-substituted difluoromethylborates, a highly reactive difluoromethyl radical (CF₂H) is generated. This radical serves as the starting point for isonitrile insertion and cyclization processes, ultimately leading to the formation of these compounds. Among the tested aryl groups, p-diethylamino-phenyl-substituted borate demonstrated stability and reasonable yield .

Anticancer and Antitumor Properties

Hydrogen-Bond Donor Properties

Synthesis of 6-(Difluoromethyl)phenanthridines

作用机制

While the specific mechanism of action for “6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine” is not available, it’s worth noting that difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC) and is used in the fight against diverse viruses, including SARS-CoV-2 .

未来方向

The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

属性

IUPAC Name |

6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3/c1-8-15-10(12(13)14)7-11(16-8)17-9-5-3-2-4-6-9/h2-7,12H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGDITFBNWJBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457319.png)

![1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole](/img/structure/B6457327.png)

![3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6457335.png)

![2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457340.png)

![2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457347.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457354.png)

![4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457367.png)

![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)

![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B6457373.png)

![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)